

# **Application Notes and Protocols: Clovoxamine** (Fluvoxamine) Dosage in Early Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Clovoxamine |           |
| Cat. No.:            | B1669253    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clovoxamine, more commonly known as Fluvoxamine, is a selective serotonin reuptake inhibitor (SSRI) with well-established efficacy in the treatment of various psychiatric disorders, including Obsessive-Compulsive Disorder (OCD) and depression.[1][2] Its mechanism of action is primarily attributed to the inhibition of serotonin reuptake in the brain.[3][4] Additionally, Fluvoxamine is a potent agonist of the sigma-1 receptor, which may contribute to its therapeutic effects by modulating cellular stress and inflammatory responses.[5][6][7] This document provides a detailed overview of the dosage regimens of Fluvoxamine used in early clinical trials, comprehensive experimental protocols, and visualizations of its key signaling pathways.

### Data Presentation: Summary of Dosages in Early Clinical Trials

The following tables summarize the oral dosages of Fluvoxamine administered in early clinical trials for depression and Obsessive-Compulsive Disorder (OCD).

Table 1: Fluvoxamine Dosage in Early Clinical Trials for Depression



| Trial<br>Phase/Typ<br>e           | Patient<br>Population                         | Dosage<br>Range<br>(mg/day) | Dosing<br>Schedule     | Trial<br>Duration | Key<br>Findings                                                                                        | Reference |
|-----------------------------------|-----------------------------------------------|-----------------------------|------------------------|-------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Comparativ<br>e                   | Out- patients with endogenou s depression     | 100 - 300                   | Single daily<br>dose   | 4 weeks           | Similar efficacy to chlorimipra mine with fewer anticholiner gic side effects.                         | [8]       |
| Comparativ<br>e                   | In-patients<br>with<br>unipolar<br>depression | 150 - 300                   | Three<br>times daily   | Not<br>specified  | Showed a mean improveme nt of 72.9% on the Hamilton Rating Scale for Depression (HAMD).                | [8]       |
| Review of<br>Controlled<br>Trials | Adults with depression                        | 50 - 300                    | Once or<br>twice daily | 4 to 52<br>weeks  | Effective and well- tolerated, with gastrointes tinal complaints being the most common adverse events. | [1]       |

Table 2: Fluvoxamine Dosage in Early Clinical Trials for Obsessive-Compulsive Disorder (OCD)



| Trial<br>Phase/Typ<br>e                         | Patient<br>Population                                          | Dosage<br>Range<br>(mg/day) | Dosing<br>Schedule | Trial<br>Duration | Key<br>Findings                                                                                         | Reference |
|-------------------------------------------------|----------------------------------------------------------------|-----------------------------|--------------------|-------------------|---------------------------------------------------------------------------------------------------------|-----------|
| Placebo-<br>Controlled                          | Adult<br>outpatients<br>with OCD                               | 100 - 300                   | Titrated<br>dose   | 10 weeks          | Significantl y superior to placebo in reducing OCD symptoms.                                            | [2]       |
| Placebo-<br>Controlled                          | Children<br>and<br>adolescent<br>s (8-17<br>years) with<br>OCD | 50 - 200                    | Titrated<br>dose   | 10 weeks          | Significantl y superior to placebo on the Children's Yale-Brown Obsessive Compulsiv e Scale (CY- BOCS). | [2]       |
| Placebo-<br>Controlled<br>(Extended<br>Release) | Adult<br>outpatients<br>with OCD                               | 100 - 300                   | Once daily         | 12 weeks          | Statistically significant reduction in OCD severity starting from week 2.                               | [9][10]   |

### **Experimental Protocols**

This section provides a representative experimental protocol for a double-blind, placebocontrolled clinical trial of Fluvoxamine for adults with Obsessive-Compulsive Disorder, based on methodologies described in early clinical studies.[2][10]



# Protocol: A 12-Week, Double-Blind, Placebo-Controlled, Flexible-Dose Study of Fluvoxamine CR in Adult Outpatients with OCD

#### 1. Objective:

To evaluate the efficacy and safety of a controlled-release (CR) formulation of Fluvoxamine compared to placebo in adult outpatients diagnosed with OCD.

- 2. Study Design:
- Type: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.
- Duration: 12 weeks.
- Blinding: Both patients and investigators are blinded to the treatment allocation.
- 3. Participant Selection:
- Inclusion Criteria:
  - Male or female outpatients aged 18-65 years.
  - Diagnosis of OCD as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV).
  - Yale-Brown Obsessive Compulsive Scale (Y-BOCS) total score of ≥ 20 at screening and baseline.
  - Willingness to provide written informed consent.
- Exclusion Criteria:
  - Primary diagnosis of any other major psychiatric disorder.
  - History of substance abuse or dependence within the last 6 months.
  - Significant unstable medical illness.



- Known hypersensitivity to Fluvoxamine or other SSRIs.
- Current use of monoamine oxidase inhibitors (MAOIs) or other psychotropic medications.
- Pregnancy or lactation.
- 4. Randomization and Blinding:
- Eligible participants are randomly assigned in a 1:1 ratio to receive either Fluvoxamine CR or a matching placebo.
- Randomization is performed using a computer-generated schedule.
- Both Fluvoxamine CR and placebo capsules are identical in appearance to maintain the blind.
- 5. Investigational Product and Dosing:
- Fluvoxamine CR Group:
  - Starting dose: 100 mg once daily at bedtime.
  - Dose titration: The dose can be increased in 50 mg increments at weekly intervals based on efficacy and tolerability, up to a maximum of 300 mg/day.
- Placebo Group:
  - Receive matching placebo capsules on the same schedule as the active treatment group.
- 6. Study Procedures and Assessments:
- Screening Visit (Week -1):
  - Informed consent.
  - Medical history and physical examination.
  - DSM-IV diagnosis confirmation.



- Baseline Y-BOCS, Clinical Global Impressions-Severity of Illness (CGI-S), and Clinical Global Impressions-Improvement (CGI-I) scales.
- Laboratory tests (hematology, chemistry, urinalysis).
- Baseline Visit (Week 0):
  - Dispense study medication.
  - Repeat baseline assessments.
- Follow-up Visits (Weeks 1, 2, 3, 4, 6, 8, 10, 12):
  - Assess efficacy using Y-BOCS, CGI-S, and CGI-I.
  - Monitor for adverse events.
  - Assess medication compliance.
- End of Study (Week 12 or Early Termination):
  - Final efficacy and safety assessments.
  - Final medication return and accounting.
- 7. Outcome Measures:
- Primary Efficacy Outcome: Change from baseline in the Y-BOCS total score at Week 12.
- Secondary Efficacy Outcomes:
  - Change from baseline in CGI-S score at Week 12.
  - CGI-I score at Week 12.
  - Proportion of responders (defined as a ≥ 25% reduction in Y-BOCS total score and a CGI-I score of 1 or 2).



- Safety Outcomes: Incidence and severity of adverse events, changes in vital signs, and laboratory values.
- 8. Statistical Analysis:
- Efficacy analyses are performed on the intent-to-treat (ITT) population, including all randomized patients who have taken at least one dose of study medication.
- The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) with baseline Y-BOCS score as a covariate.
- Safety data are summarized descriptively.

## Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Fluvoxamine's primary mechanism of action.





Click to download full resolution via product page

Caption: Fluvoxamine's action on the Sigma-1 Receptor.





Click to download full resolution via product page

Caption: Workflow of a typical double-blind, placebo-controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fluvoxamine: a review of the controlled trials in depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvoxamine in the treatment of anxiety disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 5. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of fluvoxamine for COVID-19: a historical review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. A double-blind, placebo-controlled study of the efficacy and safety of controlled-release fluvoxamine in patients with obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Clovoxamine (Fluvoxamine) Dosage in Early Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669253#clovoxamine-dosage-in-early-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com